molecular formula C11H13F3N2O2S B2930749 3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one CAS No. 2249469-26-7

3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one

Cat. No. B2930749
CAS RN: 2249469-26-7
M. Wt: 294.29
InChI Key: RUMKDIHISAUBEM-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of oxazole as an intermediate . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are largely determined by their substitution patterns . These patterns play a pivotal role in delineating their biological activities .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . Its derivatives’ properties can vary widely depending on their specific structures.

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their specific structures and the biological activities they exhibit .

Future Directions

The future directions in the field of oxazole derivatives involve synthesizing various oxazole derivatives and screening them for their various biological activities . This is a promising area of research due to the wide spectrum of biological activities exhibited by oxazole derivatives .

properties

IUPAC Name

3-methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c1-7-3-18-9(15-7)19-6-10(2)4-16(8(10)17)5-11(12,13)14/h3H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMKDIHISAUBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)SCC2(CN(C2=O)CC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one

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